REACTION_CXSMILES
|
[BrH:1].C1(O)C=CC=CC=1.C[O:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[O:20]C)[CH2:16][N:15](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:14]2>C(O)(=O)CC>[BrH:1].[OH:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[OH:20])[CH2:16][NH:15][CH2:14]2 |f:4.5|
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)O
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated under reduced pressure to dryness, and 120 ml of 47% hydrobromic acid
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again refluxed under a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
ADDITION
|
Details
|
300 ml of water and 300 ml of chloroform were added
|
Type
|
CUSTOM
|
Details
|
The water layer was separated
|
Type
|
CUSTOM
|
Details
|
The water layer was evaporated under reduced pressure to dryness
|
Type
|
WASH
|
Details
|
the crystalline residue was washed with ether/ethanol (1/1)
|
Type
|
CUSTOM
|
Details
|
to obtain 25.62 g (yield: 61.4%) of the
|
Name
|
|
Type
|
|
Smiles
|
Br.OC=1C=C2CNCC2=CC1O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |